Tri-t-butoxyaluminium

Description

Contextualization within Aluminium Alkoxide Chemistry

Aluminium alkoxides, with the general formula Al(OR)₃, represent a cornerstone class of compounds in aluminum chemistry. Their chemical behavior is heavily influenced by the nature of the alkyl group (R), the high Lewis acidity of the aluminum atom, and its tendency to expand its coordination sphere beyond a valency of three. rsc.org This often leads to the formation of oligomeric structures through the formation of alkoxo bridges, where an oxygen atom from an alkoxide ligand on one aluminum atom coordinates to an adjacent aluminum center. rsc.org This aggregation is a key feature of aluminum alkoxide chemistry. wikipedia.org

Tri-t-butoxyaluminium stands out within this family due to its three sterically cumbersome tert-butoxy (B1229062) groups. Unlike smaller alkoxides such as aluminum isopropoxide, which exists predominantly as a tetramer, the significant steric hindrance imposed by the tert-butyl groups in this compound influences its degree of association. While it can form dimers, the bulky ligands make higher-order oligomerization less favorable. utwente.nl This steric shielding around the aluminum center reduces its reactivity towards nucleophilic attack compared to less hindered analogues, a property that is exploited in various synthetic applications. rsc.org The chemistry of aluminum alkoxides can be further tuned through chemical modifications with organic ligands like carboxylic acids or β-diketones, which alters their structure and reactivity for applications such as sol-gel processing. rsc.orgrsc.org

Significance in Contemporary Chemical Research Beyond Hydride Derivatives

While the hydride derivative, lithium tri-tert-butoxyaluminum hydride (LTBA), is a well-established selective reducing agent, this compound itself possesses a distinct and significant research profile. smolecule.comchemicalbook.commasterorganicchemistry.com Its primary role in modern chemistry is that of a catalyst and a precursor for materials synthesis.

In catalysis, this compound is a key reagent in the Oppenauer oxidation, a method for converting primary and secondary alcohols to aldehydes and ketones, respectively. chemicalbook.com It is also employed in the Meerwein-Ponndorf-Verley (MPV) reduction of ketones. chemicalbook.com Furthermore, it serves as a catalyst for polymerization reactions, such as for olefins, and in the synthesis of other aluminum-containing compounds. cymitquimica.com The bulky alkoxide ligands are crucial in these catalytic applications, as they help create high-spin, electrophilic metal centers that facilitate group transfer and other reactions. nsf.gov

In materials science, this compound is a valuable precursor for the production of aluminum oxide (alumina, Al₂O₃). cymitquimica.com Through processes like sol-gel synthesis or chemical vapor deposition (CVD), it can be hydrolyzed or thermally decomposed to form high-purity alumina (B75360) films, coatings, and gels. utwente.nlcymitquimica.com Researchers have utilized it to create high-surface-area aluminas for catalytic supports and mesoporous materials. researchgate.netcsic.es For instance, transparent alumina gels with high specific surface areas have been prepared using a precursor system involving aluminum tri-sec-butoxide, a related compound, highlighting the utility of these alkoxides in generating advanced materials. researchgate.net

Scope and Research Objectives for this compound Research

Current research on this compound and related bulky aluminum alkoxides is driven by the demand for more efficient catalysts, advanced materials with tailored properties, and a deeper understanding of aluminum coordination chemistry. Key research objectives include:

Development of Novel Catalytic Systems: A primary goal is the design of new, highly selective, and sustainable catalytic processes. This involves modifying the alkoxide structure or using this compound as a component in bimetallic or supported catalyst systems. Research into the reactivity of low-coordinate metal complexes in bulky alkoxide ligand environments aims to develop new methods for forming carbon-carbon and carbon-heteroatom bonds. nsf.govresearchgate.net

Advanced Materials Synthesis: There is significant interest in controlling the hydrolysis and condensation of this compound to produce alumina-based materials with specific morphologies, pore sizes, and surface properties. rsc.orgrsc.org Research focuses on optimizing sol-gel and CVD processes for applications in electronics, ceramics, and catalysis. utwente.nliaea.orgnanomedicine-rj.com For example, it has been used to prepare alumina nanocomposites for controlled drug release. nanomedicine-rj.com

Fundamental Reactivity Studies: Investigations continue into the fundamental reaction mechanisms involving this compound. This includes studying its reactions with various reagents to synthesize new and structurally interesting aluminum complexes, such as cationic aluminum alkoxides which exhibit enhanced Lewis acidity and catalytic potential for reactions like hydrosilylation. cdnsciencepub.combohrium.com Understanding these reaction pathways is crucial for expanding the synthetic utility of this versatile compound.

Compound Properties and Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₂H₂₇AlO₃ | ereztech.com |

| Molecular Weight | 246.32 g/mol | ereztech.com |

| Appearance | White to off-white powder or crystals | chemicalbook.comereztech.com |

| CAS Number | 556-91-2 | cymitquimica.comereztech.com |

| Melting Point | 241-246 °C | gelest.com |

| Boiling Point | 156 °C at 2 mm Hg | gelest.com |

| Solubility | Soluble in organic solvents like toluene (B28343) and ether; insoluble in water. | cymitquimica.com |

| Synonyms | Aluminum tert-butoxide, Aluminum tri-tert-butylate, TTBA | cymitquimica.comereztech.comamericanelements.com |

Table 2: Spectroscopic Data for Related Aluminum Alkoxide Systems

| Spectroscopic Technique | Observation | Compound System | Source(s) |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Al-O stretching frequencies observed at ~650–750 cm⁻¹ | Lithium tri-tert-butoxyaluminum hydride | vulcanchem.com |

| ¹H NMR Spectroscopy | Singlet for tert-butoxy methyl protons at δ 1.2 ppm (in THF-d₈) | Lithium tri-tert-butoxyaluminum hydride | vulcanchem.com |

| ²⁷Al NMR Spectroscopy | Used to characterize mixed ligand complexes of aluminum(III) | New organic-inorganic hybrid complexes of Al(III) | acs.org |

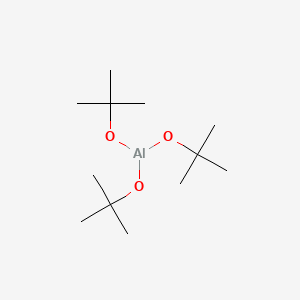

Structure

2D Structure

Properties

Molecular Formula |

C12H27AlO3 |

|---|---|

Molecular Weight |

246.32 g/mol |

IUPAC Name |

tris[(2-methylpropan-2-yl)oxy]alumane |

InChI |

InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3 |

InChI Key |

MDDPTCUZZASZIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Routes for Tri T Butoxyaluminium

Direct Synthesis Approaches

The direct synthesis of tri-t-butoxyaluminium typically involves the reaction of aluminum metal with tert-butyl alcohol. Several variations of this approach exist, often employing a catalyst to facilitate the reaction.

One common method involves refluxing dry tert-butyl alcohol with amalgamated aluminum or aluminum in the presence of mercuric chloride. orgsyn.org The reaction can be initiated by adding a small amount of mercuric chloride to a heated mixture of aluminum shavings and dry tert-butyl alcohol. orgsyn.org The use of amalgamated aluminum, prepared separately, can also be effective. orgsyn.org To ensure the reaction starts, a small quantity of pre-existing aluminum tert-butoxide can be added as a starter. prepchem.com The reaction proceeds with the evolution of hydrogen gas. prepchem.com To keep the resulting alkoxide in solution, a solvent like benzene (B151609) is often added during the process. prepchem.com

The reaction can be summarized by the following equation: 2Al + 6(CH₃)₃COH → 2Al[OC(CH₃)₃]₃ + 3H₂

A detailed procedure described by Adkins and Cox involves heating aluminum shavings and dry tert-butyl alcohol to boiling, followed by the addition of mercuric chloride. orgsyn.org The reaction is vigorous and is followed by a lengthy reflux period. orgsyn.org The product is then isolated by removing the solvent and any unreacted alcohol. orgsyn.org

| Reactants | Catalyst/Initiator | Conditions | Yield | Reference |

| Aluminum shavings, tert-butyl alcohol | Mercuric chloride | Reflux | 80-85% | orgsyn.org |

| Amalgamated aluminum alloy turnings, t-butyl alcohol | Aluminum t-butoxide (starter) | Reflux | - | prepchem.com |

Ligand Exchange and Transalkoxylation Pathways

An alternative to direct synthesis is the use of ligand exchange or transalkoxylation reactions. These methods involve the reaction of a more readily available aluminum alkoxide, such as aluminum isopropoxide, with tert-butyl alcohol.

The interchange reaction between aluminum isopropoxide and tert-butyl alcohol can lead to the formation of aluminum tri-tert-butoxide. cdnsciencepub.com This method can sometimes be challenging as it may result in the formation of mixed alkoxides, making the isolation of pure this compound difficult in a single step. cdnsciencepub.com However, studies have shown that allowing sufficient time for the interchange to reach completion can lead to the desired product. cdnsciencepub.com The reaction equilibrium can be driven towards the product by removing the more volatile alcohol (isopropanol) by distillation.

The general equation for this transalkoxylation reaction is: Al(O-i-Pr)₃ + 3(CH₃)₃COH ⇌ Al[OC(CH₃)₃]₃ + 3 i-PrOH

Where i-Pr represents the isopropyl group.

This method can also be applied to the synthesis of other tertiary aluminum alkoxides. For instance, aluminum tert-amyloxide has been successfully prepared via the interchange of aluminum isopropoxide with tert-amyl alcohol. cdnsciencepub.com

Considerations for High-Purity Synthesis and Characterization

Achieving high purity is essential for the utility of this compound in sensitive organic reactions. Several factors and techniques are critical in this regard.

Purification Methods:

Crystallization: The crude product can be purified by crystallization from a suitable solvent such as benzene (C₆H₆). lookchem.comchemicalbook.com

Sublimation: this compound can be purified by sublimation. It typically sublimes at around 180°C. lookchem.comchemicalbook.com One documented procedure reports sublimation at 198-200°C under a vacuum of 1.0 mm. cdnsciencepub.com

Characterization Techniques: The purity and structure of the synthesized this compound can be confirmed using various analytical methods:

Elemental Analysis: Determination of the aluminum content is a fundamental check of purity. The theoretical aluminum content in Al(OC(CH₃)₃)₃ is 10.97%. cdnsciencepub.com

Spectroscopy:

Infrared (IR) Spectroscopy: IR spectra can be used to identify the characteristic functional groups present in the molecule. spectrabase.com

27Al MAS NMR: This technique can provide information about the coordination environment of the aluminum atom. rsc.org

X-ray Diffraction (XRD): For crystalline samples, XRD can be used to determine the crystal structure. researchgate.netresearchgate.net

Structural Elucidation and Coordination Chemistry of Tri T Butoxyaluminium

Oligomeric States and Molecular Architecture in Solution and Solid State

Unlike simpler aluminum alkyls such as trimethylaluminum (B3029685) which exist as dimers with bridging alkyl groups, the degree of oligomerization in aluminum alkoxides is inversely related to the steric bulk of the alkoxy group. escholarship.org For instance, aluminum ethoxide forms large oligomers, aluminum isopropoxide exists as a tetramer, and due to the significant steric hindrance of the tert-butyl groups, tri-t-butoxyaluminium predominantly exists as a dimer, [Al(O-t-Bu)₃]₂. nih.govru.nl This dimeric structure is prevalent in both the solid state and in solution.

The dimer consists of two aluminum atoms bridged by two tert-butoxy (B1229062) groups, with each aluminum atom also bonded to two terminal tert-butoxy groups. This arrangement results in a central, planar four-membered Al₂O₂ ring. acs.org The aluminum atoms in this structure are four-coordinate, satisfying their preference for a higher coordination state than the three-coordinate monomer.

Spectroscopic Probes for Aggregation States (e.g., NMR, IR, Raman for structural motifs)

Spectroscopic methods are invaluable for elucidating the dimeric nature of this compound, particularly for distinguishing between the bridging and terminal alkoxide ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. nih.gov

²⁷Al NMR: In the solid state, the ²⁷Al MAS NMR spectrum of this compound shows a single resonance with an isotropic chemical shift of approximately 48.5 ppm, which is characteristic of aluminum in a tetrahedral coordination environment. ru.nl This provides strong evidence against the presence of five- or six-coordinate aluminum species that would be expected in higher oligomers. ru.nlhuji.ac.il

¹³C NMR: Solid-state ¹³C CPMAS NMR spectroscopy can resolve the signals for the different carbon environments within the dimer. nih.govru.nl The spectrum typically shows distinct resonances for the methyl carbons and the quaternary alkoxy carbons. Crucially, it allows for the differentiation between the bridging and terminal tert-butoxy groups. For instance, the alkoxy-carbon signal for the bridging tert-butoxides appears at a different chemical shift (e.g., ~76.7 ppm) compared to those of the terminal groups. ru.nl

¹³C-{²⁷Al} TRAPDOR NMR: This double-resonance technique is particularly effective for distinguishing between bridging and terminal alkoxides by probing the Al-C dipolar interactions. nih.govru.nl A stronger dipolar interaction is observed for the carbon atoms in the bridging alkoxide groups due to their proximity to two aluminum centers, confirming the dimeric structure. ru.nl

| Nucleus | Technique | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ²⁷Al | MAS NMR | 48.5 | Tetrahedral Al |

| ¹³C | CPMAS NMR | ~76.7 | Bridging Alkoxy C |

| ~69.2, ~69.3 | Terminal Alkoxy C |

Vibrational Spectroscopy (IR and Raman) provides complementary information about the structural motifs. The Al-O stretching vibrations are sensitive to the coordination environment.

IR Spectroscopy: The infrared spectrum of this compound exhibits characteristic bands for the C-H and C-O stretching modes of the tert-butoxy groups. More importantly, the region between 400 and 800 cm⁻¹ contains vibrations associated with the Al-O bonds. Bands corresponding to the Al-O stretching of terminal groups (Al-O_t) are typically found at higher frequencies compared to those of bridging groups (Al-O_b), which are part of the central Al₂O₂ ring. researchgate.netnih.gov This differentiation helps to confirm the presence of both types of alkoxide ligands.

Raman Spectroscopy: Raman spectroscopy is also sensitive to Al-O vibrations and can provide complementary data to the IR spectrum, aiding in a more complete assignment of the vibrational modes.

X-ray Crystallographic Analysis of Coordination Geometry

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound, confirming its dimeric nature, [Al(O-t-Bu)₃]₂. The analysis reveals a molecule with a central, planar Al₂O₂ four-membered ring formed by two aluminum atoms and the oxygen atoms of two bridging tert-butoxy groups. Each aluminum atom is further coordinated to two terminal tert-butoxy groups, resulting in a distorted tetrahedral geometry around each metal center. The steric bulk of the tert-butoxy groups is evident in the bond angles and lengths.

| Parameter | Description | Typical Value |

|---|---|---|

| Al-O (bridging) | Bond length between aluminum and a bridging oxygen | ~1.895 Å acs.org |

| Al-O (terminal) | Bond length between aluminum and a terminal oxygen | Shorter than bridging |

| Al-O-Al | Angle within the Al₂O₂ ring | Varies |

| O-Al-O | Angle within the Al₂O₂ ring | Varies |

| Coordination Geometry | Geometry around each Al center | Distorted Tetrahedral |

Ligand Field Effects and Electronic Structure Investigations

While the term "ligand field theory" is most rigorously applied to transition metal complexes with d-orbitals, its principles can be extended to understand the electronic structure of main-group compounds like this compound. libretexts.org The interaction between the aluminum 3p and 3s orbitals and the oxygen lone-pair orbitals of the alkoxide ligands dictates the bonding and electronic properties.

The tert-butoxy ligand acts as a strong σ-donor and a π-donor through its oxygen lone pairs. researchgate.netresearchgate.net In the dimeric structure, the terminal Al-O bonds are shorter and stronger than the bridging Al-O bonds. This can be attributed to more effective pπ-pπ overlap in the terminal positions. The electronic environment of the aluminum atom is significantly influenced by the high electro-negativity of the oxygen atoms, which imparts a high degree of ionic character to the Al-O bonds and makes the aluminum center a Lewis acid. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are employed to model the molecular orbitals and charge distribution within the [Al(O-t-Bu)₃]₂ dimer. These calculations help to quantify the nature of the Al-O bonding interactions and rationalize the observed spectroscopic and structural features.

Adduct Formation with Lewis Bases and Related Complex Chemistry

The inherent Lewis acidity of the aluminum centers in this compound, arising from the electron-deficient nature of the four-coordinate aluminum, drives its reactivity towards Lewis bases. escholarship.org Despite the steric shielding provided by the bulky tert-butoxy groups, this compound can form adducts with various donor molecules.

The reaction with a Lewis base (L), such as pyridine (B92270) or tetrahydrofuran (B95107) (THF), typically involves the cleavage of the dimeric structure to form a monomeric Lewis acid-base adduct, (t-BuO)₃Al-L. acs.org In these adducts, the aluminum center becomes five-coordinate, adopting a trigonal bipyramidal or square pyramidal geometry.

For example, the reaction of an aluminum alkoxide dimer with a strong Lewis base like pyridine can be represented as:

[Al(O-t-Bu)₃]₂ + 2 L ⇌ 2 (t-BuO)₃Al-L

The stability of these adducts and the equilibrium of the reaction depend on the strength of the Lewis base and the steric hindrance. acs.org The formation of such adducts can be monitored by spectroscopic techniques, such as ²⁷Al NMR, which would show a characteristic shift for the five-coordinate aluminum species. researchgate.netcapes.gov.br This reactivity is fundamental to the use of aluminum alkoxides as catalysts and precursors in chemical synthesis, as the coordination of a substrate to the aluminum center is often a key step in the catalytic cycle. For instance, the reaction of aluminum hydrides with pyridines to form adducts and subsequently hydroalumination products has been studied in detail. mdpi.com

Tri T Butoxyaluminium in Catalysis and Reaction Mechanisms

Catalytic Roles in Oxidation Reactions

Tri-t-butoxyaluminium plays a significant role in mediating oxidation reactions, primarily through its interaction with peroxides. This interaction leads to the decomposition of the peroxide and the generation of reactive oxygen species.

This compound catalyzes the decomposition of hydroperoxides, such as tert-butyl hydroperoxide (t-BuOOH). The reaction between this compound and t-BuOOH leads to the formation of aluminum-containing peroxide intermediates. rsc.orgresearcher.life The initial step involves the reaction of this compound with t-BuOOH to produce di-tert-butoxy-tert-butylperoxyaluminium. This intermediate is a key species in the catalytic cycle that ultimately leads to the decomposition of the hydroperoxide.

The catalytic system involving (t-BuO)₃Al and t-BuOOH has been shown to be an effective tool for selective oxidation processes under mild conditions. researcher.life The decomposition of t-BuOOH is facilitated by the Lewis acidic aluminum center, which activates the peroxide for further reaction.

A noteworthy aspect of the catalytic decomposition of t-BuOOH by this compound is the generation of electron-excited dioxygen, specifically singlet oxygen (¹O₂). Quantum chemical studies have elucidated the mechanism by which singlet oxygen is formed. researcher.life The process involves the formation of an aluminum-containing trioxide intermediate, which can decompose to generate ¹O₂. rsc.org

Mechanistic studies suggest that an aluminum-containing diperoxide, formed from the reaction of the initial aluminum peroxide with a second molecule of t-BuOOH, rearranges to an aluminum-containing ozonide. This ozonide then isomerizes to a mononuclear-metal dioxygen intermediate, which can decompose to yield singlet oxygen. researcher.life The generation of singlet oxygen from this system provides a valuable method for performing selective oxidation reactions that utilize this highly reactive form of oxygen.

Mechanistic investigations into the catalytic action of this compound in peroxide decomposition have been conducted using both experimental techniques and computational studies. Electron Spin Resonance (ESR) spectroscopy, using spin traps, has been employed to identify the radical intermediates generated during the reaction of this compound with tert-butyl hydroperoxide. These studies have confirmed the formation of radicals such as t-BuO•, t-BuOO•, (t-BuO)₂AlO•, and (t-BuO)₂AlOO•. researcher.life

Quantum chemical calculations have provided detailed insights into the potential energy surface of the reaction, mapping out the structures of intermediates and transition states. researcher.life These studies support a mechanism involving the formation of mononuclear aluminum-oxygen intermediates. The calculations have helped to elucidate the pathways leading to the formation of singlet oxygen, including both adiabatic and non-adiabatic routes, which aligns with experimental observations of incomplete conversion of O₂ to its singlet state. researcher.life

Generation of Electron-Excited Dioxygen (Singlet Oxygen)

Role in Other Selective Organic Transformations (excluding hydride reductions)

Beyond its role in peroxide-based oxidations, this compound serves as a catalyst in other important selective organic transformations.

One of the classic applications of this compound is as a catalyst in the Oppenauer oxidation . This reaction provides a method for the gentle and selective oxidation of secondary alcohols to ketones using a ketone, typically acetone (B3395972) or cyclohexanone, as the oxidant and hydride acceptor. rsc.orgresearcher.lifersc.org The reaction is the reverse of the Meerwein-Ponndorf-Verley reduction. The mechanism involves the coordination of the alcohol to the aluminum center, followed by a hydride transfer to the oxidant via a cyclic transition state. rsc.org this compound is particularly useful for the oxidation of substrates that are sensitive to more aggressive oxidizing agents. researcher.life For instance, it can selectively oxidize secondary alcohols without affecting other functional groups like alkenes. rsc.org

Another significant transformation where aluminum alkoxides like this compound can act as catalysts is the Tishchenko reaction . This reaction involves the disproportionation of an aldehyde, in the presence of an alkoxide catalyst, to form an ester. smolecule.comacs.org The mechanism is believed to involve the formation of a hemiacetal intermediate between two aldehyde molecules, coordinated to the aluminum center, followed by an intramolecular hydride shift. acs.org While a variety of aluminum alkoxides can be used, the bulky nature of the tert-butoxy (B1229062) groups can influence the reaction's selectivity and rate. The Evans-Tishchenko reaction is a notable variant where a β-hydroxy ketone reacts with an aldehyde in the presence of a Lewis acid catalyst to produce a 1,3-anti diol monoester, showcasing the versatility of this type of transformation. rsc.org

The following table summarizes the key features of these two important reactions catalyzed by aluminum alkoxides.

| Reaction | Substrate | Product | Role of this compound | Key Features |

|---|---|---|---|---|

| Oppenauer Oxidation | Secondary Alcohols | Ketones | Lewis acid catalyst | Mild and selective oxidation; uses a ketone as the oxidant. rsc.orgresearcher.lifersc.org |

| Tishchenko Reaction | Aldehydes | Esters | Alkoxide catalyst | Disproportionation of an aldehyde to an ester. smolecule.comacs.org |

Catalyst Design and Immobilization Strategies

While this compound is effective as a homogeneous catalyst, there is growing interest in the development of heterogeneous catalyst systems to facilitate catalyst separation and recycling. Strategies for the immobilization of aluminum alkoxides, which can be applied to this compound, often involve grafting the catalyst onto solid supports.

One approach is the heterogenization of aluminum alkoxides on inorganic oxide supports . For example, aluminium isopropoxide has been successfully immobilized on various mesoporous supports such as SiO₂, TiO₂, and γ-Al₂O₃. rsc.org The performance of these supported catalysts in hydrogen-transfer reductions was found to be comparable to the homogeneous catalyst, with the silica-supported version showing superior activity due to its high surface area and large pore structure, which allows for better dispersion of the catalyst. rsc.org

Modification of the support surface can further enhance catalytic activity. For instance, magnesium oxide (MgO) surfaces have been functionalized with organic linkers like octadecyltrichlorosilane (B89594) or dibromobutane before grafting with aluminium isopropoxide. rsc.orgnih.gov These modifications alter the surface morphology and can lead to a significant increase in catalytic activity by improving substrate adsorption and accessibility to the active sites. rsc.orgresearcher.lifenih.gov

Another promising strategy is the use of covalent organic frameworks (COFs) as supports. Covalent triazine frameworks (CTFs), with their high surface area, stability, and tunable pore structure, are attractive candidates for heterogenizing homogeneous catalysts. rsc.org An Al-Co bimetallic catalyst has been immobilized on a bipyridine-based CTF for the carbonylation of epoxides. In this system, the immobilized Al³⁺ center activates the substrate, demonstrating the potential of such frameworks to support aluminum-based catalysts. rsc.org

These examples of catalyst design and immobilization, while often demonstrated with other aluminum alkoxides, provide a clear blueprint for the development of robust and recyclable heterogeneous catalysts based on this compound for a range of selective organic transformations.

Applications of Tri T Butoxyaluminium As a Precursor in Materials Science

Hydrolysis-Condensation Routes to Aluminium Oxyhydroxides and Oxides

The sol-gel process, involving the hydrolysis and condensation of metal-alkoxide precursors, is a versatile method for producing metal oxides. Tri-t-butoxyaluminium is employed in this process to create aluminium oxyhydroxide gels, which can then be calcined to form various phases of alumina (B75360) (aluminium oxide). The chemistry of this transformation is complex, with the final material's properties being highly dependent on the precise control of the reaction steps.

The hydrolysis of aluminium alkoxides is typically rapid and challenging to manage, which can lead to uncontrolled precipitation and broad particle size distributions. nih.govepfl.ch The reaction involves the substitution of alkoxide groups (–OR) with hydroxyl groups (–OH) from water, followed by condensation reactions where water or alcohol is eliminated to form Al–O–Al bridges.

The kinetics of this process can be regulated by several parameters:

Water-to-Alkoxide Ratio: The molar ratio of water to the aluminium precursor is a critical factor. A low water content slows the hydrolysis reaction, promoting partial polymerization and leading to irregular particle growth. mdpi.com Conversely, a higher water content accelerates hydrolysis, resulting in rapid nucleation and a higher density of nuclei. mdpi.com For aluminum isopropoxide, an optimal ratio was found to minimize particle size; deviations in either direction led to larger particles. mdpi.com

Temperature: The temperature at which hydrolysis is conducted significantly influences the resulting product. Cold water hydrolysis of aluminium alkoxides tends to produce an amorphous aluminium monohydroxide, whereas hydrolysis with hot water can directly yield boehmite. researchgate.net

pH and Catalysts: The pH of the reaction medium affects hydrolysis, peptization, ageing, and crystallization. researchgate.net Acidic conditions, for instance, can be used to catalyze condensation and stabilize the resulting sol. researchgate.net

Chelating Agents: The introduction of chelating agents can modify the precursor and slow down the hydrolysis/condensation kinetics, allowing for more controlled deposition of alumina, comparable to techniques like atomic layer deposition. nih.govepfl.ch

Due to the coordinative unsaturation of aluminium alkoxides, the kinetic pathways for nucleophilic reactions like hydrolysis are generally facile, leading to faster rates compared to coordinatively saturated precursors like silicon alkoxides. epa.govepa.gov The bulky nature of the tert-butoxy (B1229062) groups in this compound can sterically hinder the approach of water molecules, offering a degree of moderation compared to less hindered alkoxides like isopropoxide or ethoxide.

| Parameter | Effect on Hydrolysis-Condensation | Impact on Final Material |

|---|---|---|

| Water/Alkoxide Ratio | Controls the rate of hydrolysis and nucleation density. mdpi.com | Influences particle size and size distribution. mdpi.com |

| Temperature | Determines the initial crystalline phase of the hydrolysate (e.g., amorphous vs. boehmite). researchgate.net | Affects the final crystalline structure of the alumina after calcination. |

| pH | Influences hydrolysis, peptization, and ageing processes. researchgate.net | Affects crystallinity and specific surface area of the product. researchgate.net |

| Chelating Agents | Slows down hydrolysis kinetics for better control. nih.govepfl.ch | Enables the formation of more uniform and conformal coatings. nih.govepfl.ch |

Following hydrolysis and condensation, the resulting aluminium hydroxide (B78521) gel undergoes significant structural changes during a process known as ageing. This stage is critical for the development of crystalline phases. The typical evolution sequence for hydrolysates from aluminium alkoxides proceeds from an amorphous state to more ordered crystalline structures. jst.go.jp

The structural transformation pathway is generally understood as follows:

Amorphous Hydroxide: The initial product of hydrolysis, especially at lower temperatures, is often an amorphous gel. researchgate.netjst.go.jp This phase may contain residual, unreacted alkoxide (OR) groups. researchgate.net

Pseudoboehmite Formation: During ageing, the amorphous gel can crystallize into pseudoboehmite, a poorly crystalline form of boehmite (γ-AlOOH). jst.go.jp This conversion involves the removal of remaining OR groups by water and subsequent rearrangement. researchgate.net The ageing medium can influence this process; for example, ethanol (B145695) has been found to promote aggregation, which in turn appears to facilitate the condensation that forms pseudoboehmite. uct.ac.za

Bayerite/Gibbsite Formation: With extended ageing, particularly in aqueous solutions, pseudoboehmite can further transform into more stable trihydroxide phases like bayerite (α-Al(OH)₃) and eventually gibbsite (γ-Al(OH)₃) or hydrargillite. jst.go.jpusgs.gov This transformation often occurs through a dissolution-recrystallization mechanism. researchgate.net Bayerite formation is favored at temperatures below 80°C. researchgate.net Studies on dilute aqueous solutions have shown that polynuclear aluminium species can slowly convert into microcrystalline gibbsite over long ageing periods. usgs.gov

The entire crystallization sequence can be summarized as: Freshly Precipitated Amorphous Aluminium Hydroxide → Pseudoboehmite → Bayerite → Gibbsite/Hydrargillite. jst.go.jp

The final morphology, purity, and properties of the aluminium oxide material are profoundly dependent on both the purity of the this compound precursor and the specific conditions of the hydrolysis-condensation reaction.

The purity of the final alumina product is directly linked to the purity of the initial aluminium alkoxide. mdpi.com Industrial-grade aluminium sources often contain metallic impurities such as iron, silicon, vanadium, and boron, which can be carried into the precursor during its synthesis. mdpi.com These impurities can introduce defects into the alumina structure, which may be detrimental to performance in applications like electronics and transparent ceramics where high purity is essential. mdpi.comredalyc.org However, in some catalytic applications, small amounts of impurities can be beneficial, creating structural defects that enhance acidity or thermal stability. redalyc.org

Reaction conditions also dictate the physical characteristics of the resulting material:

Precursor Type: The choice of precursor has a significant impact on the morphology of the final product. For instance, alumina particles derived from an aluminum nitrate (B79036) precursor tend to have an elongated shape, while those from aluminum sulfate (B86663) are more spherical. researchgate.net The surface properties of aluminas are largely determined by the properties of their hydroxide precursors. mdpi.com

Morphology Control: By carefully controlling reaction parameters, it is possible to tune the morphology of the resulting materials. For example, varying the water-to-alkoxide ratio can systematically change the average particle size of the alumina powder produced. mdpi.com Similarly, the use of different alumina precursors (e.g., aluminum hydroxide vs. aluminum oxide) in composite synthesis can lead to different structures, such as core-shell formations. researchgate.net

Ageing Processes and Structural Evolution of Hydrolysates

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Chemistry

This compound and related alkoxides are also investigated for use in vapor deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These methods are essential for fabricating high-quality thin films for the microelectronics industry. researchgate.net The success of these techniques is critically dependent on the chemical and physical properties of the precursor.

An ideal precursor for CVD or ALD must meet several stringent criteria to ensure controlled, uniform, and pure film growth. researchgate.netresearchgate.netfiveable.me

Key design principles and desired properties include:

Volatility and Thermal Stability: The precursor must be sufficiently volatile to be transported into the reaction chamber in the gas phase. researchgate.netnumberanalytics.com It should be thermally stable during this transport but decompose cleanly at a specific temperature on the substrate surface. researchgate.netresearchgate.net A liquid precursor, or a solid with a low melting point, is often preferred as it provides more consistent vapor delivery compared to a solid, whose sublimation rate can change as particle size decreases over time. researchgate.net

Reactivity: The precursor must exhibit self-limiting reactivity for ALD, meaning it reacts with the substrate surface until all available reactive sites are occupied, after which the reaction stops. researchgate.net For CVD, the reactivity must be high enough for efficient deposition but not so high as to cause uncontrolled gas-phase reactions. researchgate.net While highly reactive precursors like trimethylaluminum (B3029685) (TMA) are common, their pyrophoric nature and high reactivity can be problematic for certain processes, prompting a search for alternatives like aluminum tri-sec-butoxide. mdpi.comacs.org

Clean Decomposition: The precursor should decompose without leaving behind unwanted impurities (like carbon) in the deposited film. researchgate.net The ligands attached to the metal center are designed to detach and form volatile byproducts that can be easily purged from the reactor.

Purity and Cost: The precursor must be available in high purity and be economically viable for industrial applications. researchgate.net

Metal alkoxides like this compound are attractive precursor candidates because they contain oxygen, which can be incorporated into the desired oxide film, and they tend to have lower deposition temperatures compared to halide-based precursors. utwente.nl

| Property | Requirement for CVD/ALD | Rationale |

|---|---|---|

| Volatility | High vapor pressure at moderate temperatures. | Ensures efficient and reproducible transport of the precursor to the substrate. researchgate.net |

| Thermal Stability | Stable during vaporization and transport, but decomposes on the substrate. researchgate.net | Prevents premature decomposition in the gas phase, which leads to particle formation and non-uniform films. researchgate.net |

| Reactivity | High, self-limiting reactivity with surface sites. researchgate.net | Enables layer-by-layer growth in ALD and efficient deposition in CVD. fiveable.me |

| Decomposition | Clean decomposition into the desired material and volatile byproducts. researchgate.net | Avoids incorporation of impurities (e.g., carbon) into the thin film. |

| Physical State | Liquid or low-melting-point solid. researchgate.net | Provides more stable and consistent vapor flow compared to subliming solids. researchgate.net |

Understanding the thermal decomposition mechanism of a precursor is fundamental to controlling the CVD/ALD process and the properties of the resulting film. The reaction pathway determines the deposition rate, the composition of the film, and the byproducts that are formed.

For the related precursor aluminum-tri-sec-butoxide (ATSB), studies on its use in Metal Organic Chemical Vapor Deposition (MOCVD) to produce alumina films have shown that the deposition rate is dependent on temperature. utwente.nl In a specific temperature range (330-420 °C), the deposition rate was found to be first-order with respect to the initial precursor concentration. utwente.nl The heterogeneous reaction for the pyrolytic decomposition of ATSB was determined to have an activation energy of 83 ± 5 kJ mol⁻¹. utwente.nl

Reaction engineering in the vapor phase involves optimizing parameters to control these decomposition pathways. This includes:

Substrate Temperature: This is a critical parameter that dictates whether the reaction is kinetically controlled (rate increases with temperature) or transport-limited (rate is limited by the arrival of precursor to the surface). cambridge.org

Reactor Pressure and Gas Flow Rates: These parameters influence the residence time of the precursor in the reaction zone and the partial pressure of reactants and byproducts, thereby affecting reaction rates and film uniformity. researchgate.net

Co-reactants: In many ALD and some CVD processes, a second precursor or co-reactant (e.g., water, ozone, plasma) is used to complete the surface reaction in a cyclic manner. utexas.edu The choice of co-reactant can significantly alter the reaction mechanism and film properties.

The goal of vapor phase reaction engineering is to operate within an "ALD window" or an optimal CVD temperature range where surface reactions dominate over gas-phase decomposition, leading to high-quality, conformal films. researchgate.net The rational design of precursors aims to create a balance between thermal stability and a targeted decomposition pathway that activates only under specific process conditions. rsc.org

Formation of Aluminium-Containing Thin Films and Nanostructures

This compound and its isomers, such as aluminum tri-sec-butoxide, are utilized as precursors for creating high-purity aluminum oxide (Al₂O₃) thin films and nanostructures. These materials are critical in electronics, optics, and protective coatings. in-part.com The sol-gel process and vapor deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are common methods employed. mdpi.comresearchgate.net

In vapor deposition, the precursor's volatility and thermal stability are key. Aluminum alkoxides are often chosen over pyrophoric precursors like trimethylaluminum to improve safety and handling. mdpi.com For instance, research on aluminum tri-sec-butoxide, an isomer of this compound, has demonstrated its effectiveness in ALD processes for depositing Al₂O₃ films. ugent.be In these processes, the precursor is pulsed into a reaction chamber with a co-reactant, such as water, to deposit a single atomic layer at a time. mdpi.com This method allows for precise thickness control and the ability to coat complex, three-dimensional nanostructures conformally. mdpi.comresearchgate.net Studies have shown that smooth, uniform, and near-stoichiometric Al₂O₃ layers can be achieved with growth rates around 1.0-1.4 Å per cycle. ugent.be

The sol-gel technique offers a solution-based route to both thin films and nanoparticles. researchgate.net This method involves the hydrolysis and condensation of the aluminum alkoxide precursor in a solvent. mdpi.com For nanoparticle synthesis, the resulting aluminum hydroxide precipitates are collected, washed, and can be heat-treated to form crystalline alumina nanoparticles. i-asem.org The size of these nanoparticles, often in the range of 60-90 nm, is highly dependent on the synthesis conditions such as precursor choice, concentration, and aging temperature. i-asem.org For thin films, the prepared colloidal suspension can be deposited onto a substrate via spin-coating, followed by heat treatment to form a dense, transparent alumina film. researchgate.neti-asem.org

Table 1: Research Findings on Al₂O₃ Thin Film Deposition Using Aluminum Alkoxide Precursors

| Precursor | Deposition Method | Substrate | Deposition Temperature (°C) | Growth Rate (nm/cycle) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Aluminum tri-sec-butoxide | ALD | Glass, Silicon, Quartz | 200 | 0.12 - 0.15 | Achieved self-limiting, uniform, and conformal film growth. mdpi.com | mdpi.com |

| Aluminum tri-sec-butoxide | Thermal & Plasma ALD | Silicon | 100 - 300 | ~0.11 | Films showed low carbon contamination and smooth surfaces. ugent.be | ugent.be |

| Tris[(diethyl-2-nitromalonato)]aluminium(iii) | Solution Processing | Not Specified | 350 | Not Applicable | Produced smooth, dense, crack-free amorphous AlₓOᵧ films. rsc.org | rsc.org |

Precursor for Advanced Ceramic and Composite Materials Fabrication

This compound is a key ingredient in the fabrication of advanced ceramics and ceramic matrix composites (CMCs), primarily through the sol-gel process. epo.org This method allows for the creation of highly pure and homogenous ceramic powders at a molecular level of mixing, which is advantageous for producing materials with controlled microstructures and enhanced properties. scirp.org

In the synthesis of monolithic ceramics, such as alumina (Al₂O₃), or multi-component ceramics like alumina-silica-zirconia (Al₂O₃-SiO₂-ZrO₂), aluminum alkoxides are hydrolyzed to form a sol, which then undergoes a condensation process to form a gel. mdpi.comrsdjournal.org This gel is then dried and calcined at high temperatures to yield the final ceramic material. The properties of the resulting ceramic, including its crystalline phase and particle size, are heavily influenced by the synthesis parameters. rsdjournal.org For example, in the synthesis of Al₂O₃-SiO₂-ZrO₂ bioceramics using aluminum tri-sec-butoxide, calcination at temperatures between 1200°C and 1300°C resulted in the formation of α-Al₂O₃ and orthorhombic mullite (B73837) phases. rsdjournal.org

The sol-gel route is also instrumental in creating ceramic-matrix composites (CMCs). epo.org CMCs are materials where ceramic fibers are embedded in a ceramic matrix, offering high strength and thermal stability for applications in aerospace and energy sectors. epo.org this compound can be used as the precursor for the aluminum-containing ceramic matrix. epo.org Furthermore, precursors like aluminum tri-sec-butoxide have been used to synthesize polycrystalline alumina fibers. researchgate.netresearchgate.net In this process, the precursor is polymerized, spun into preceramic fibers, and then pyrolyzed at high temperatures (e.g., 1200°C) to yield fine-grained α-alumina fibers. researchgate.net These fibers serve as the reinforcement in CMCs, enhancing their toughness and resistance to fracture.

Table 2: Research Findings on Ceramic Synthesis Using Aluminum Alkoxide Precursors via Sol-Gel Method

| Precursor(s) | Target Material | Calcination Temperature (°C) | Resulting Phases | Key Findings | Reference |

|---|---|---|---|---|---|

| Aluminum tri-sec-butoxide, TEOS, Zirconium butoxide | Al₂O₃-SiO₂-ZrO₂ | 1200 - 1300 | α-Alumina, Orthorhombic Mullite | Demonstrated a viable route to produce alumina-based bioceramic compounds. rsdjournal.org | rsdjournal.org |

| Aluminum tri-sec-butoxide | γ-Al₂O₃ | ~415 | Boehmite (AlO(OH)) transforms to γ-Al₂O₃ | Showed the transition temperature from aluminum oxide hydroxide to gamma-alumina. mdpi.com | mdpi.com |

| Aluminum tri-sec-butoxide, Zirconium n-propoxide | Al₂O₃-ZrO₂ | 700 | Amorphous | Produced mixed oxides with high specific surface areas (200-240 m²/g). scirp.org | scirp.org |

Theoretical and Computational Studies of Tri T Butoxyaluminium

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations offer deep insights into the molecular orbitals and bonding nature of tri-t-butoxyaluminium. High-level computational methods are employed to understand the electron distribution and the forces holding the molecule together.

Studies have utilized sophisticated quantum chemical methods such as the complete active space self-consistent field (CASSCF) and coupled-cluster theory with single, double, and perturbative triple excitations [CCSD(T)] to analyze the electronic states of related aluminium-oxygen species. researchgate.net For instance, in catalytic systems involving models of this compound, the generation of electronically excited singlet oxygen (¹O₂) was investigated by analyzing the energy diagram calculated with CCSD(T), CCSDT(Q), and CASSCF methods. researchgate.net These calculations are crucial for identifying the electronic states of products and intermediates, such as the formation of an η¹-(MeO)₃Al•O₂ complex, which is suggested as a new source of singlet oxygen. researchgate.net

The bonding in aluminium alkoxides is characterized by a highly polar Al-O bond. researchgate.net High-level calculations help to quantify the nature of this bond, including its ionic and covalent character. In related aluminium alkoxide anions, calculations have shown that the Al-O bond is strong and highly polar, which makes it resistant to heterolytic alkoxide ion abstraction. The geometry of aluminium alkoxides has been investigated using various exchange-correlation functionals, including local-density approximation (LDA), generalized gradient approximation (GGA), and hybrid functionals, which consistently yield similar molecular configurations. neliti.com

Computational Modeling of Reaction Pathways and Transition States in Catalytic Cycles

Computational modeling is a key tool for mapping out the intricate step-by-step mechanisms of catalytic reactions involving this compound. By calculating the potential energy surface (PES), researchers can identify stable intermediates and the transition states that connect them, revealing the most likely reaction pathway.

A notable example is the quantum chemical study of the catalytic decomposition of tert-butyl hydroperoxide (t-BuOOH) in the presence of this compound, which is used for selective oxidation. researchgate.net Using a simplified model system, (MeO)₃Al + 2MeOOH, the topology of the PES, the structures of intermediates, transition states, and the corresponding activation and reaction energies were determined using the B3LYP/cc-pVTZ level of theory. researchgate.net

The modeled catalytic cycle proceeds through several key steps:

Formation of an aluminum peroxide: The initial step involves the reaction of the aluminum alkoxide with a hydroperoxide molecule to form a peroxide species, (MeO)₂AlOOMe, which corresponds to the experimentally observed (t-BuO)₂AlOOBu-t. researchgate.net

Formation of a diperoxide: The resulting aluminum peroxide reacts with a second hydroperoxide molecule via nucleophilic substitution to form a diperoxide, MeOAl(OOMe)₂. researchgate.net

Rearrangement to an ozonide: The diperoxide then rearranges to form an aluminum-containing ozonide, MeOAlOOOMe. researchgate.net

Isomerization and decomposition: The ozonide isomerizes into a mononuclear-metal dioxygen intermediate, (MeO)₃Al•O₂, which finally decomposes to regenerate the catalyst and produce molecular oxygen. researchgate.net The decomposition can proceed through both adiabatic and non-adiabatic pathways, explaining the incomplete conversion to singlet oxygen observed experimentally. researchgate.net

The calculated energies for these steps provide a quantitative understanding of the reaction kinetics.

Table 1: Calculated Bond Lengths for Intermediates in a Model Catalytic System This table presents key bond lengths calculated at the B3LYP/cc-pVTZ theory level for intermediates in the reaction of (MeO)₃Al with MeOOH. researchgate.net

| Intermediate Complex | Al-O Coordination Bond (Å) | Hydrogen Bond (O···H) (Å) |

| Complex 1 | 2.031 | 2.131 |

| Complex 1a | 1.991 | 1.702 |

Prediction of Spectroscopic Signatures and Structural Properties

Computational methods are widely used to predict spectroscopic data, such as NMR and IR spectra, which are essential for characterizing molecules and reaction intermediates that may be too unstable to isolate and study experimentally. q-chem.comschrodinger.comarxiv.org

The prediction of NMR chemical shifts using methods like the Gauge-Invariant Atomic Orbital (GIAO) method is a powerful tool for structure elucidation. researchgate.netrsc.org By calculating the magnetic shielding of each nucleus in a molecule, its chemical shift can be predicted and compared with experimental spectra to confirm a proposed structure or assign signals. q-chem.comresearchgate.net This approach is invaluable for distinguishing between different isomers or conformers in solution. acs.org

Density Functional Theory (DFT) Applications in Catalysis and Materials Chemistry

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly well-suited for studying complex catalytic systems and materials. neliti.comresearchgate.netd-nb.info

In the context of catalysis, DFT is used to explore reaction mechanisms, as detailed in Section 6.2. The B3LYP functional, a hybrid functional, is commonly employed for these studies. researchgate.netacs.org For example, DFT calculations on the (MeO)₃Al model system for this compound elucidated the multi-step mechanism of hydroperoxide decomposition, providing the structures and energies of all intermediates and transition states. researchgate.net Such calculations help rationalize the catalytic activity and selectivity observed in experiments. d-nb.info DFT has also been used to study the initiation of ring-opening polymerization of lactides by aluminum trialkoxides, revealing that the process occurs via a coordination-insertion mechanism. researchgate.net

In materials chemistry, DFT simulations are used to understand the synthesis and properties of materials derived from aluminium alkoxide precursors. For instance, DFT has been applied to model the sol-gel fluorination process, where an aluminium alkoxide is converted to aluminium fluoride (B91410). neliti.com These simulations can model the reaction pathway, including the search for transition states using methods like Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST), to understand how fluoride atoms replace the alkoxide groups. neliti.com This provides fundamental insights into the synthesis of advanced materials like nanoscopic metal fluorides, which have applications in optics and ceramics. neliti.commdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications Beyond Current Scope

While established in classic organic reactions like the Oppenauer oxidation and Meerwein-Ponndorf-Verley reduction, the synthetic potential of Tri-t-butoxyaluminium is far from exhausted. chemicalbook.com Future research is geared towards discovering new transformations and expanding its role in polymerization and selective reductions.

A significant area of development is in ring-opening polymerization (ROP) for creating biodegradable polymers. This compound has been employed as an initiator for the bulk ROP of monomers like ε-caprolactone and δ-valerolactone. psu.ac.th However, its practical application has been hampered by its tendency to agglomerate and its limited solubility in certain monomers, which can hinder the polymerization process at lower initiator concentrations. psu.ac.th Future work will likely focus on overcoming these solubility issues, possibly through the development of modified catalysts or optimized reaction conditions to achieve higher yields and molecular weights in polymer synthesis. psu.ac.th

Furthermore, derivatives of this compound, such as lithium tri-tert-butoxyaluminum hydride, have demonstrated considerable utility as selective reducing agents. organic-chemistry.orgnih.gov This related compound is effective for the reduction of esters and amides to aldehydes and for the selective reduction of ketones. organic-chemistry.orggoogle.commdpi.comresearchgate.netoup.com Research into new hydride reagents derived from this compound could yield novel reducing agents with unique selectivity and functional group tolerance, expanding the toolkit for organic synthesis. researchgate.net

| Monomer | Polymer | Initiator | Key Finding |

| ε-caprolactone (CL) | Poly(ε-caprolactone) (PCL) | Aluminum tri-tert-butoxide | Partially soluble in the monomer, resulting in no polymerization at low concentrations. psu.ac.th |

| δ-valerolactone (VL) | Poly(δ-valerolactone) (PVL) | Aluminum tri-tert-butoxide | Used as an initiator in bulk ROP studies. psu.ac.th |

Exploration of Enhanced Catalytic Performance and Selectivity

Improving the catalytic efficiency and selectivity of this compound is a critical research frontier. Current investigations aim to refine its performance in existing catalytic systems and to develop new, more robust catalytic applications.

One promising area is its use in selective oxidation reactions. The combination of this compound with tert-butyl hydroperoxide creates a catalytic system capable of oxidizing organic sulfides to sulfones with high yields at room temperature. researchgate.net To further enhance this system, quantum chemical studies using methods like Density Functional Theory (DFT) are being employed to investigate the reaction mechanism, including the structure of intermediates and transition states. researchgate.net These computational approaches aim to understand the generation of electron-excited dioxygen, which could lead to the rational design of more efficient and selective oxidation catalysts. researchgate.net

The challenge of initiator solubility in polymerization also represents an opportunity for catalytic enhancement. psu.ac.th Research efforts could explore the synthesis of new aluminum alkoxide derivatives with improved solubility profiles or the use of additives to prevent agglomeration in solution, thereby boosting catalytic activity and enabling the production of polymers with desired characteristics. psu.ac.th The high selectivity of related hydride reagents in reducing specific functional groups without affecting others suggests that modifications to the parent this compound could lead to catalysts with enhanced chemo- and stereoselectivity for a broader range of chemical transformations. researchgate.net

| Reaction Type | Catalytic System | Research Focus |

| Selective Oxidation | (t-BuO)3Al–2t-BuOOH | Understanding the reaction mechanism via quantum chemical studies to improve efficiency. researchgate.net |

| Ring-Opening Polymerization | Al(OtBu)3 | Overcoming solubility limitations to enhance initiator performance. psu.ac.th |

| Selective Reduction | Lithium tri-tert-butoxyaluminum hydride | Developing new derivatives for improved selectivity in reducing functional groups. organic-chemistry.orgresearchgate.net |

Integration into Advanced Functional Materials Synthesis

This compound is emerging as a valuable precursor for the synthesis of a variety of advanced functional materials, from porous solids to thin films.

It serves as a precursor in the sol-gel synthesis of high-surface-area aluminas and in the low-temperature pyrolytic transformation to aluminosilicate (B74896) materials. acs.orgresearchgate.net These materials are of interest for applications such as catalysis and dielectrics. acs.org While it has been used in the synthesis of nanoporous Al-SBA-15, studies have shown that other aluminum alkoxides, like aluminum tri-sec-butoxide, can yield more ordered hexagonal structures under certain conditions. acs.org This highlights the need for further research to optimize synthesis parameters to control the morphology and microstructure of the resulting materials when using this compound.

A particularly promising application is its use as a non-pyrophoric liquid aluminum precursor for Atomic Layer Deposition (ALD). mdpi.com ALD allows for the deposition of highly uniform and conformal thin films, and this compound is being investigated as a safer alternative to the commonly used trimethylaluminum (B3029685) for depositing aluminum oxide (Al2O3) films. mdpi.com These films have potential applications as protective layers in photoelectrochemical water splitting and in other areas of solar energy and electronics. mdpi.comamericanelements.com

| Material | Synthesis Method | Role of this compound | Potential Application |

| Aluminosilicate Materials | Low-temperature pyrolysis | Precursor | Low-k interlayer dielectrics. acs.org |

| Al-SBA-15 | Not specified | Aluminum source | Nanoporous materials. acs.org |

| Aluminum Oxide (Al2O3) Thin Films | Atomic Layer Deposition (ALD) | Non-pyrophoric precursor | Protective layers for solar energy applications. mdpi.com |

| High-Surface-Area Alumina (B75360) | Sol-gel | Precursor | Catalysis. researchgate.net |

Interdisciplinary Research with Emerging Technologies

The unique properties of this compound and the materials derived from it position it at the intersection of chemistry, materials science, and emerging technologies.

The development of biodegradable polymers like PCL and PVL using this compound as an initiator directly feeds into the biomedical and pharmaceutical fields. psu.ac.th These polymers are crucial for creating drug delivery systems, medical implants, and scaffolds for tissue engineering, representing a significant area of interdisciplinary research. psu.ac.th

In the realm of renewable energy, its role as a precursor in ALD for creating protective Al2O3 coatings on photoelectrodes is a key example of its integration with solar energy technologies. mdpi.com Such coatings are vital for preventing corrosion and ensuring the long-term stability of water-splitting devices. mdpi.com The broader use of organometallic compounds like this compound is also being explored in nanotechnology and for developing new energy storage solutions. americanelements.com The synthesis of aluminosilicate materials from this precursor could also impact the electronics industry by providing new materials for microchip components. acs.org Future research will likely see further collaboration between chemists, materials scientists, and engineers to fully exploit the potential of this compound in these high-tech applications.

Q & A

Q. What are the critical handling and storage protocols for Tri-t-butoxyaluminium in synthetic chemistry?

Tri-t-butoxyaluminium is highly moisture-sensitive, requiring strict inert-atmosphere techniques (e.g., Schlenk lines, gloveboxes) and anhydrous solvents. Storage under argon or nitrogen at low temperatures (e.g., 4°C) is recommended to prevent hydrolysis or oligomerization. Physical properties such as melting point (102°C for tri-n-butoxyaluminium) and density (0.96 g/cm³ for tri-sec-butoxyaluminium) should guide solvent selection and reaction setups .

Q. Which analytical methods are most reliable for assessing the purity and structural integrity of this compound?

Purity (>95%) can be verified via titration (e.g., acid-base for residual alkoxide groups) and quantitative NMR (integration of tert-butoxy proton signals at δ 1.0–1.5 ppm). Elemental analysis (C, H, Al) and X-ray crystallography are critical for structural confirmation. Comparative FT-IR with known aluminum alkoxides (e.g., tri-n-butoxyaluminium) helps identify vibrational modes (Al-O stretches ~600 cm⁻¹) .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its catalytic activity compared to less hindered analogs (e.g., tri-n-butoxyaluminium)?

The tert-butoxy groups create a sterically crowded environment, reducing Lewis acidity and slowing ligand-exchange kinetics. This steric hindrance can suppress side reactions (e.g., uncontrolled hydrolysis) but may limit catalytic efficiency in cross-coupling reactions. Comparative kinetic studies under controlled conditions (solvent, temperature) are essential to quantify these effects .

Q. What experimental strategies can address contradictions in reported thermodynamic data (e.g., decomposition temperature) for this compound?

Discrepancies often arise from impurities or moisture exposure. Replicate measurements using standardized protocols (e.g., TGA under inert gas) and cross-reference with NIST thermodynamic databases. For example, compare with trimethylaluminium (ΔH°f = −318 kJ/mol) to contextualize stability trends in aluminum organometallics .

Q. How can researchers optimize reaction conditions to prevent oligomerization of this compound in catalytic applications?

Key factors include:

Q. What methodologies are effective for resolving ambiguities in NMR spectra caused by dynamic oligomerization equilibria?

Variable-temperature NMR (e.g., −40°C to 25°C in CD2Cl2) can "freeze" oligomeric species, simplifying peak assignments. Diffusion-ordered spectroscopy (DOSY) distinguishes monomeric vs. dimeric/trimeric forms based on hydrodynamic radii. Cross-validation with mass spectrometry (ESI-MS) is recommended .

Contradiction Analysis in Literature

Q. How should researchers reconcile conflicting data on the reactivity of this compound in alkoxylation vs. transesterification reactions?

Contradictions often stem from solvent polarity and substrate steric effects. Systematic studies using model substrates (e.g., primary vs. tertiary alcohols) under identical conditions (moisture-free, 0.1–1.0 mol% catalyst loading) are necessary. Kinetic profiling (e.g., in situ IR monitoring) can clarify mechanistic pathways .

Q. What are the limitations of using this compound in asymmetric catalysis, and how can they be mitigated?

The symmetric tert-butoxy ligands limit chiral induction. Hybrid catalysts (e.g., combining with chiral ligands like BINOL) or surface modification (e.g., grafting onto silica) may enhance enantioselectivity. Computational modeling (DFT) of transition states can guide ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.